2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, D₂O):
- ¹³C NMR (126 MHz, D₂O):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (m/z): 187.1 [M–2Cl]⁺ (calculated for C₁₁H₁₇N₃: 187.14).
- Fragmentation pathways include loss of HCl (Δ m/z = 36) and cleavage of the pyrrolidine ring.
Electronic Structure and Reactivity
DFT Computational Analysis
Reactivity Trends
- The protonated benzodiazole nitrogen undergoes electrophilic substitution at position 5.
- The pyrrolidine ring participates in Mannich reactions , forming tertiary amines with formaldehyde and secondary amines.
- Reduction of the C=N bond in the benzodiazole core yields a saturated diamine derivative, altering conformational dynamics.
Properties
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h10,12H,1-7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRNFUOHGNDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole moiety. One common approach is to start with a suitable precursor that can undergo cyclization to form the pyrrolidine ring. This can be achieved through various synthetic strategies, including:
Ring Construction from Cyclic or Acyclic Precursors: This involves cyclization reactions where the precursor undergoes intramolecular reactions to form the pyrrolidine ring.
Functionalization of Preformed Pyrrolidine Rings: This method involves modifying an already formed pyrrolidine ring to introduce the benzodiazole structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride lies in its potential as a therapeutic agent. Research indicates that compounds of this class may exhibit various pharmacological activities:
- Antidepressant Activity : Studies have shown that benzodiazole derivatives can act on neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications of benzodiazoles can enhance their efficacy against different cancer types .
Neuropharmacology
The compound's structure allows it to interact with central nervous system receptors. Research indicates:
- GABA Receptor Modulation : Similar compounds have been shown to modulate GABAergic activity, which is crucial for developing anxiolytic and sedative medications .
Synthesis and Derivative Development
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride involves multi-step organic reactions. Its derivatives are being explored for enhanced biological activity and reduced side effects.
| Derivative | Potential Activity | Reference |
|---|---|---|
| Methylated variant | Increased CNS penetration | |
| Hydroxylated form | Enhanced anticancer properties |
Analytical Chemistry
This compound is also significant in analytical chemistry as a standard reference material for developing analytical methods such as HPLC and mass spectrometry. Its purity and stability make it suitable for method validation .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of benzodiazole derivatives, including 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride. The results demonstrated significant antidepressant-like effects in animal models when administered at specific dosages over a period of time. The mechanism was attributed to the modulation of serotonin receptors .
Case Study 2: Anticancer Efficacy
In a recent investigation reported in Cancer Research, researchers synthesized several derivatives of the compound and tested their efficacy against various cancer cell lines. One derivative showed promising results by inhibiting cell proliferation by up to 70% in breast cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is structurally related to benzodiazole derivatives with variations in substituents and ring systems. Key analogs include:
Key Structural Insights :
- Pyrrolidine Orientation : Substitution at pyrrolidin-2-yl (target compound) vs. pyrrolidin-3-yl ( analog) alters spatial orientation, impacting binding affinity in biological systems.
- Functional Groups : The hydrazinyl-silyl analog () introduces reactive hydrazine and hydrophobic silyl groups, expanding utility in click chemistry or surface modification .
Physicochemical Properties
Notes:
- The dihydrochloride salt enhances aqueous solubility for all analogs.
- Methyl groups in analogs increase lipophilicity, affecting membrane permeability in drug design.
Target Compound :
- Organic Synthesis : Used as a scaffold for constructing bioactive molecules, leveraging its rigid benzodiazole core and flexible pyrrolidine .
Industrial Relevance :
- Benzodiazole derivatives are employed as polymerization initiators (e.g., azo compounds in ), though the target compound’s primary use remains in small-molecule synthesis .
Commercial Availability and Handling Considerations
Handling Notes:
- All compounds are labeled "for laboratory use only."
- Hydrochloride salts require protection from humidity to prevent decomposition.
Biological Activity
2-(Pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
IUPAC Name: 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
CAS Number: 1803590-76-2
Purity: 95%
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride. For instance, compounds with similar structures have demonstrated activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
2. Antiviral Activity
Compounds in the benzimidazole class have shown promise as antiviral agents. Specifically, derivatives have been reported to inhibit viral RNA synthesis by targeting RNA polymerase II. This mechanism has been effective against several RNA viruses, indicating that similar derivatives could possess antiviral properties .
3. Immunomodulatory Effects
Research indicates that certain benzimidazole derivatives can modulate immune responses. For example, a related compound was found to inhibit T cell proliferation by interfering with H+/K+-ATPases and down-regulating intracellular pH levels. This suggests potential applications in treating autoimmune diseases or conditions characterized by excessive immune activation .
4. Anti-inflammatory Properties
Benzimidazole derivatives have also been studied for their anti-inflammatory effects. Some compounds in this category can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making them candidates for treating inflammatory diseases .
The biological activities of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride are attributed to several mechanisms:
- Enzyme Inhibition: Many derivatives inhibit enzymes critical for microbial survival or viral replication.
- Cell Cycle Modulation: Some studies indicate that these compounds can arrest the cell cycle in specific phases, affecting cell proliferation.
- Membrane Disruption: The ability to disrupt cellular membranes contributes to their antimicrobial efficacy.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of benzimidazole derivatives against human cytomegalovirus (HCMV), a compound structurally related to 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzodiazole dihydrochloride was shown to effectively inhibit viral replication without significant cytotoxicity. The findings suggest that this class of compounds could be developed into antiviral therapies .
Case Study 2: Immunomodulation
A derivative was tested for its immunomodulatory effects on activated T cells. It was observed that the compound inhibited T cell proliferation while maintaining IL-2 production levels. This dual effect positions it as a potential candidate for further development in treating immune-related disorders .
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via multi-step reactions. One method involves refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Alternative routes use three-component reactions catalyzed by InCl₃ in acetonitrile, yielding 65–78% product . Purification typically employs recrystallization (e.g., DMF-EtOH mixtures) or chromatography .
Table 1: Synthesis Optimization
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| InCl₃ | Acetonitrile | Reflux | 65–78 | |
| Glacial Acetic Acid | Ethanol | Reflux | 50–60 |
Q. What spectroscopic methods characterize its structure?
Key techniques:
- ¹H/¹³C NMR : Identifies pyrrolidine and benzodiazole moieties. For example, pyrrolidine protons appear as multiplet signals at δ 2.8–3.2 ppm .
- ESI-MS : Confirms molecular weight ([M+H]⁺ at m/z 278.1) .
- HPLC-UV : Assesses purity (λ = 254 nm, C18 column, acetonitrile/water gradient) .
Q. What in vitro assays evaluate its biological activity?
- Enzyme inhibition : Fluorescence polarization for kinase/protease targets .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ determination via nonlinear regression) .
- Receptor binding : Radioligand displacement in neurological models .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
Use a fractional factorial design to test:
- Catalysts : Compare InCl₃ with BF₃·Et₂O or ZnCl₂ .
- Solvents : Polar aprotic (DMF) vs. protic (ethanol) systems .
- Temperature : Reflux vs. microwave-assisted synthesis. Monitor progress via HPLC and adjust stoichiometry of intermediates .
Q. How to resolve ¹³C NMR contradictions from tautomeric forms?
- Variable-temperature NMR : At 25°C, keto (C=O at δ 170 ppm) and enol (C-O at δ 160 ppm) forms coexist. At 60°C, signals coalesce due to equilibrium shifts .
- DFT calculations : Predict tautomer stability (e.g., keto form is 2.3 kcal/mol more stable) .
- 2D NMR (HSQC/HMBC) : Confirm connectivity between protons and carbons .
Q. What strategies elucidate its mechanism of action in neuronal cells?
- Transcriptomics/proteomics : RNA-seq and LC-MS/MS identify dysregulated pathways (e.g., GABAergic signaling) .
- CRISPR-Cas9 knockout : Validate candidate targets (e.g., NMDA receptors).
- Electrophysiology : Patch-clamp recordings assess ion channel modulation .
Q. How to address batch-to-batch variability in impurity profiles?
- Quality by Design (QbD) : Define critical quality attributes (CQAs) via Ishikawa diagrams.
- UPLC-MS : Detect impurities (e.g., unreacted intermediates at m/z 210.1) .
- DoE optimization : Vary recrystallization solvents (e.g., EtOH/water vs. DMF/EtOH) .
Safety and Compliance
Q. What safety protocols are essential during handling?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing HCl gas .
- Waste disposal : Neutralize acidic byproducts with 10% NaOH before hazardous waste disposal .
Data Contradiction Analysis
Q. Table 2: NMR Spectral Assignments
| Proton/Carbon | Keto Form (δ ppm) | Enol Form (δ ppm) | Assignment Conflict |
|---|---|---|---|
| C=O (¹³C) | 170 | – | Tautomerism |
| C-O (¹³C) | – | 160 | Tautomerism |
| NH (¹H) | 8.2 (broad) | 7.8 (broad) | Hydrogen bonding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
